molecular formula C9H12N4O B2400751 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2175978-56-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2400751
CAS No.: 2175978-56-8
M. Wt: 192.222
InChI Key: ILPVGXFCYCZDLD-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: is a synthetic organic compound that features a triazole ring, an azetidine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Cyclopropyl Group: The final step involves coupling the triazole-azetidine intermediate with a cyclopropyl ketone under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and biological pathways.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopropyl)methanone

Uniqueness

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

cyclopropyl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-9(7-1-2-7)12-5-8(6-12)13-10-3-4-11-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVGXFCYCZDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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